molecular formula C26H33N3O15 B3181997 m-C-tri(CH2-PEG1-NHS ester) CAS No. 173414-89-6

m-C-tri(CH2-PEG1-NHS ester)

Katalognummer B3181997
CAS-Nummer: 173414-89-6
Molekulargewicht: 627.6 g/mol
InChI-Schlüssel: IMRQCGBFYSSHHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

M-C-tri(CH2-PEG1-NHS ester) is a non-cleavable 1 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Chemical Reactions Analysis

M-C-tri(CH2-PEG1-NHS ester) is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .


Physical And Chemical Properties Analysis

The molecular weight of m-C-tri(CH2-PEG1-NHS ester) is 627.6 g/mol . It has a molecular formula of C26H33N3O15 . The compound is solid and colorless to off-white .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

m-C-tri(CH2-PEG1-NHS ester) is utilized in the development of drug delivery systems due to its ability to modify surface properties and enhance the solubility of poorly soluble drugs. The compound's reactive NHS ester group enables the covalent attachment to therapeutic molecules, thus improving their pharmacokinetic and pharmacodynamic profiles. For example, PEGylation, a process involving the covalent attachment of polyethylene glycol (PEG) chains to drugs or biological molecules, has been widely adopted to increase the circulation time of drugs in the bloodstream, reduce immunogenicity, and enhance the solubility of hydrophobic drugs (Jain & Jain, 2008).

Bioconjugation and Biocompatibility

The compound plays a significant role in bioconjugation, where it is used to link molecules together to form a conjugate with improved properties. This is particularly relevant in creating conjugates between PEG chains and therapeutic proteins or peptides, which results in decreased immunogenicity and extended half-life in vivo. The NHS ester group of m-C-tri(CH2-PEG1-NHS ester) reacts with the amine groups on proteins or peptides, facilitating the attachment of PEG chains. This modification can significantly improve the therapeutic efficacy and safety of biopharmaceuticals by enhancing their stability and bioavailability while reducing the frequency of dosing required (Qi & Chilkoti, 2015).

Enhanced Solubility and Stability

The solubilizing effect of m-C-tri(CH2-PEG1-NHS ester) makes it an invaluable tool in pharmaceutical formulations, especially for hydrophobic drugs that require solubility enhancement for effective delivery. By attaching PEG chains to drugs or incorporating them into drug delivery systems, the solubility of these compounds in aqueous solutions is significantly increased. This not only facilitates the delivery of the drug to the target site but also enhances its bioavailability and therapeutic effect. Additionally, the stability of drugs can be improved through PEGylation, protecting them from degradation in the physiological environment and prolonging their shelf life (Turecek et al., 2016).

Safety and Nonclinical Evaluation

The safety of PEGylated compounds, including those modified with m-C-tri(CH2-PEG1-NHS ester), has been extensively evaluated in nonclinical studies. These studies have shown that PEGylation generally does not induce significant toxicity, making it a safe strategy for enhancing the pharmacological properties of therapeutic agents. However, continuous monitoring and evaluation are essential to ensure the long-term safety of these modified compounds, especially considering their increasing use in various therapeutic applications (P. Turecek, M. J. Bossard, Freddy Schoetens, & I. Ivens, 2016).

Wirkmechanismus

Target of Action

The primary target of m-C-tri(CH2-PEG1-NHS ester), also known as Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate, is to serve as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules that are designed to selectively deliver cytotoxic agents to tumor cells .

Mode of Action

It attaches the antibody to the cytotoxic drug through a stable bond . The ADC, with the help of the antibody, then seeks out the tumor cells and binds to them. Once inside the cell, the cytotoxic drug is released to destroy the cell .

Biochemical Pathways

The exact biochemical pathways affected by m-C-tri(CH2-PEG1-NHS ester) depend on the specific antibody and cytotoxic drug used in the ADC. Generally, the antibody guides the ADC to the tumor cell by binding to specific antigens on the cell surface . After internalization, the cytotoxic drug works to interrupt cell division or block growth signals, leading to cell death .

Pharmacokinetics

The pharmacokinetics of m-C-tri(CH2-PEG1-NHS ester) are complex and depend on the properties of the antibody and the cytotoxic drug. The linker itself is designed to be stable in the bloodstream, which helps to prevent premature release of the drug . This stability can enhance the bioavailability of the drug, allowing it to reach the tumor cells more effectively .

Result of Action

The result of the action of m-C-tri(CH2-PEG1-NHS ester) is the targeted delivery of cytotoxic drugs to tumor cells . By using this linker in the synthesis of ADCs, the cytotoxic drug can be delivered more selectively, reducing damage to healthy cells and potentially improving the efficacy of cancer treatments .

Action Environment

The action of m-C-tri(CH2-PEG1-NHS ester) can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of certain enzymes in the tumor microenvironment can influence the release of the drug .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]-2-methylpropoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O15/c1-26(14-39-11-8-23(36)42-27-17(30)2-3-18(27)31,15-40-12-9-24(37)43-28-19(32)4-5-20(28)33)16-41-13-10-25(38)44-29-21(34)6-7-22(29)35/h2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQCGBFYSSHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCC(=O)ON1C(=O)CCC1=O)(COCCC(=O)ON2C(=O)CCC2=O)COCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 2
Reactant of Route 2
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 4
Reactant of Route 4
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 5
Reactant of Route 5
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 6
Reactant of Route 6
m-C-tri(CH2-PEG1-NHS ester)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.